2-アミノ-2-(3-ブロモフェニル)アセトアミド

説明

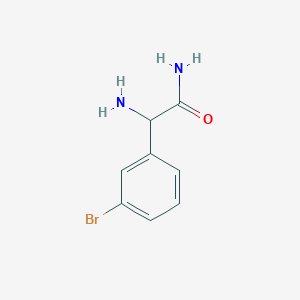

2-Amino-2-(3-bromophenyl)acetamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-2-(3-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品合成

2-アミノ-2-(3-ブロモフェニル)アセトアミドは、様々な医薬品の合成に使用されます . そのユニークな構造により、新しい医薬品化合物の創出において重要な構成要素となりえます.

有機変換

この化合物は、有機変換において重要な役割を果たします . 有機変換は、有機分子が別の有機分子に変換される反応です。それらは、新しい合成方法と戦略の開発において重要です。

抗菌作用

2-アミノ-2-(3-ブロモフェニル)アセトアミドの誘導体は、有望な抗菌活性を示しています . これらの誘導体は、グラム陽性菌とグラム陰性菌の両方に対して有効であることが示されています .

抗増殖作用

この化合物の誘導体は、抗増殖特性も示しています . つまり、細胞の増殖を阻害できるため、がん治療の潜在的な候補となっています .

計算化学への応用

2-アミノ-2-(3-ブロモフェニル)アセトアミドは、計算化学への応用にも使用できます . 計算化学は、コンピューターシミュレーションを使用して化学の問題解決を支援します。それは、効率的なコンピュータープログラムに組み込まれた理論化学の方法を使用して、分子と固体の構造と特性を計算します。

材料科学研究

この化合物は、材料科学研究に使用されています . 材料科学は、新しい材料の発見と設計を対象とし、固体に重点を置いています。 2-アミノ-2-(3-ブロモフェニル)アセトアミドの革新的な構造は、新しい材料の開発に貢献できます .

クロマトグラフィー

2-アミノ-2-(3-ブロモフェニル)アセトアミドは、クロマトグラフィーにも使用できます . クロマトグラフィーは、混合物を個々の成分に分離するための実験室技術です。 この化合物は、新しいクロマトグラフィー法の開発に役立つ可能性があります .

バルク製造

この化合物は、バルク製造に使用されます . 医薬品合成や有機変換など、様々な用途での使用に不可欠な大量生産が可能です .

作用機序

Target of Action

The primary targets of 2-Amino-2-(3-bromophenyl)acetamide are currently unknown. This compound may have potential interactions with multiple receptors, similar to other indole derivatives

Mode of Action

It is possible that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . The compound may induce changes in the target cells, leading to various biological effects.

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad spectrum of biological activities exhibited by similar indole derivatives , it is possible that this compound may have diverse effects at the molecular and cellular level.

生物活性

2-Amino-2-(3-bromophenyl)acetamide, with the molecular formula C8H9BrN2O, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by recent research findings.

- Molecular Weight : 229.08 g/mol

- CAS Number : 1105679-26-2

- SMILES Notation : C1=CC(=CC(=C1)Br)C(C(=O)N)N

- InChI Key : KNVHYQXHBGNHLQ-UHFFFAOYSA-N

The precise mechanism of action for 2-Amino-2-(3-bromophenyl)acetamide remains largely unexplored. However, it is hypothesized to interact with various biological targets similar to other indole derivatives. These interactions may involve binding to multiple receptors, influencing a range of biochemical pathways associated with various diseases.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of related compounds in various cancer cell lines. For instance, certain derivatives exhibit significant activity against MCF-7 breast cancer cells, with IC50 values ranging from 10–33 nM . This suggests that 2-Amino-2-(3-bromophenyl)acetamide may also possess similar anticancer properties.

Antioxidant Properties

Compounds in this class have been noted for their antioxidant activities, which could contribute to their protective effects against oxidative stress-related diseases. The ability to scavenge free radicals may enhance cellular health and reduce inflammation.

Study on Antiproliferative Activity

A study evaluating the antiproliferative effects of various compounds similar to 2-Amino-2-(3-bromophenyl)acetamide demonstrated that certain analogs effectively inhibited cell growth in cancer models. For example, compound 9q was shown to arrest MCF-7 cells in the G2/M phase and induce apoptosis . The results indicate a promising avenue for further investigation into the biological activities of related compounds.

Stability and Pharmacokinetics

Research has indicated that derivatives similar to 2-Amino-2-(3-bromophenyl)acetamide exhibit varying stability under different conditions (e.g., pH levels, heat). For instance, a compound demonstrated over 95% stability after prolonged exposure to acidic and alkaline environments . Such findings are critical for developing therapeutic agents with favorable pharmacokinetic profiles.

Data Tables

| Biological Activity | IC50 Value (nM) | Cell Line |

|---|---|---|

| Antiproliferative | 10–33 | MCF-7 (breast cancer) |

| Antimicrobial | Not specified | Various pathogens |

| Antioxidant | Not specified | In vitro models |

特性

IUPAC Name |

2-amino-2-(3-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVHYQXHBGNHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303641 | |

| Record name | α-Amino-3-bromobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105679-26-2 | |

| Record name | α-Amino-3-bromobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105679-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-bromobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。